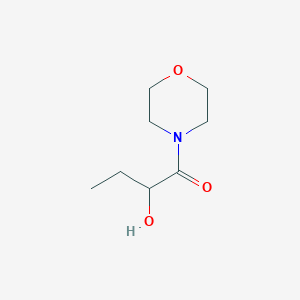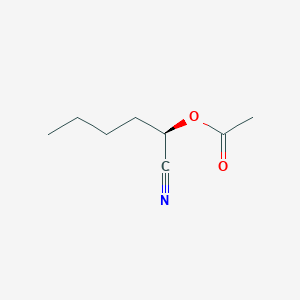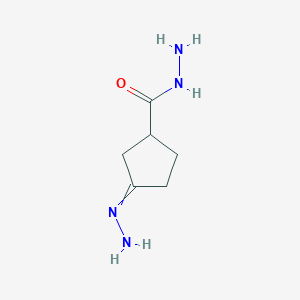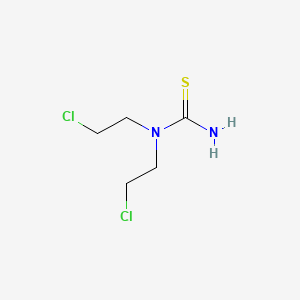![molecular formula C16H14N2O3 B14202704 3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-20-0](/img/structure/B14202704.png)
3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a nitro group and a prop-1-en-1-yloxy substituent on the carbazole core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves multiple steps, starting from commercially available carbazole derivatives. One common approach includes the nitration of carbazole to introduce the nitro group, followed by the alkylation of the 9-position with a prop-1-en-1-yloxy group. The reaction conditions often involve the use of strong acids for nitration and base-catalyzed alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and alkylation processes, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-amino-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole.
Scientific Research Applications
3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-carbazole: Lacks the nitro and prop-1-en-1-yloxy groups, making it less reactive in certain chemical reactions.
3-Nitrocarbazole: Similar in structure but lacks the prop-1-en-1-yloxy group, affecting its solubility and reactivity.
9H-Carbazole: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness
3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is unique due to the presence of both the nitro and prop-1-en-1-yloxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
832691-20-0 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-nitro-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14N2O3/c1-2-9-21-11-17-15-6-4-3-5-13(15)14-10-12(18(19)20)7-8-16(14)17/h2-10H,11H2,1H3 |
InChI Key |
XIRODKHJWMNBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)

![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)

![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)



![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14202663.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)

![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
